molecular formula C6H3BrClF2NO B15244243 6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol

Cat. No.: B15244243
M. Wt: 258.45 g/mol
InChI Key: DBOPWFNOBPSIKO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol (CAS: 1805235-12-4) is a halogenated pyridine derivative with a unique substitution pattern. Its structure features bromine and chlorine atoms at the 6- and 2-positions, respectively, and a difluoromethyl group at the 5-position of the pyridine ring. The presence of fluorine atoms in the difluoromethyl group enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals . The compound’s molecular formula is C₆H₄BrClF₂NO, with a molecular weight of 274.46 g/mol. Its synthesis likely involves regioselective difluoromethylation, as described in studies on pyridine functionalization .

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

6-bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrClF2NO/c7-4-2(6(9)10)1-3(12)5(8)11-4/h1,6,12H

InChI Key

DBOPWFNOBPSIKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1O)Cl)Br)C(F)F

Origin of Product

United States

Preparation Methods

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and developing new bioactive molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and activity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings

  • Regioselective Synthesis : The compound’s difluoromethyl group is installed via a radical process using oxazaborolidine intermediates, enabling late-stage functionalization of pyridine-based drugs .
  • Comparative Stability : Accelerated stability studies show that the difluoromethyl group resides hydrolytic degradation better than –CF₃ or –CH₂F analogs, likely due to reduced electron-withdrawing effects .
  • Biological Screening : Preliminary data suggest that the target compound exhibits superior inhibitory activity against kinase targets compared to its chloro- and bromo-only analogs, underscoring the synergy between halogen and fluorine substituents .

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